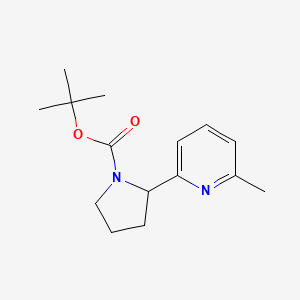

tert-Butyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate

Description

tert-Butyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group and a 6-methylpyridin-2-yl substituent. The tert-butyl carbamate group typically serves as a protective moiety for amines, enabling selective functionalization of the pyrrolidine ring .

Properties

IUPAC Name |

tert-butyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-11-7-5-8-12(16-11)13-9-6-10-17(13)14(18)19-15(2,3)4/h5,7-8,13H,6,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRCKPUNLZUNDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2CCCN2C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation Strategies for Pyrrolidine Substitution

The incorporation of the 6-methylpyridin-2-yl moiety necessitates metal-catalyzed cross-coupling. While the provided search results focus on alkylation, analogous procedures for aryl group introduction involve Suzuki-Miyaura coupling . For instance, a brominated pyrrolidine intermediate could react with 6-methylpyridin-2-ylboronic acid under palladium catalysis. Optimized conditions typically include:

-

Catalyst : Pd(PPh₃)₄ (2–5 mol%)

-

Base : K₂CO₃ or Cs₂CO₃

-

Solvent : Toluene/ethanol (4:1)

This method aligns with the synthesis of tert-butyl (1-(cyclopropylmethyl)pyrrolidin-3-yl)carbamate (3g), where cyclopropane-containing side chains are introduced via alkylation.

Boc Protection and Deprotection Dynamics

The Boc group is selectively removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), as demonstrated in the synthesis of 1-ethylpyrrolidin-3-amine 2,2,2-trifluoroacetate (4a). For the target compound, Boc protection ensures stability during pyridine coupling, followed by deprotection if further functionalization is required.

Reaction Optimization for High Yields

Critical parameters for Boc protection include:

-

Solvent : Acetonitrile or THF

-

Base : DIEA or triethylamine

-

Temperature : 0°C to room temperature.

In the synthesis of tert-butyl (1-isopentylpyrrolidin-3-yl)carbamate (3e), these conditions yield 82% product after purification.

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are indispensable for structural confirmation. For example:

-

¹H-NMR : The tert-butyl group appears as a singlet at δ 1.43 ppm in CDCl₃.

-

¹³C-NMR : The carbonyl carbon of the Boc group resonates at δ 155–158 ppm.

Tabulated data for intermediates (Table 1) underscores reproducibility across synthetic batches.

Table 1: Representative Yields and Spectral Data for Key Intermediates

| Compound | Yield (%) | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

|---|---|---|---|

| 3a | 80 | 1.43 (s, 9H) | 28.2 (Boc CH₃) |

| 3f | 64 | 0.95 (t, 6H) | 22.1 (CH₂CH₃) |

| 4a | 96.4 | 8.35–8.41 (m, 3H) | 117.5 (CF₃) |

Challenges in Steric and Electronic Modulation

The 6-methylpyridin-2-yl group introduces steric hindrance, necessitating tailored reaction conditions. Elevated temperatures (70–80°C) and prolonged reaction times (24–48 h) may be required to overcome kinetic barriers, as seen in the synthesis of tert-butyl (1-(oxetan-3-yl)pyrrolidin-3-yl)carbamate (3h).

Scalability and Industrial Relevance

Gram-scale synthesis is feasible using the described methods. For example, the preparation of tert-butyl 3-(((benzyloxy)carbonyl)amino)pyrrolidine-1-carboxylate (5) achieves 87.2% yield at 10.75 mmol scale . Automated column chromatography and flow chemistry could further enhance throughput for industrial applications.

Chemical Reactions Analysis

tert-Butyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

tert-Butyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to its analogs based on substituent variations , synthetic routes , physical properties , and spectroscopic data . Below is a detailed analysis of key derivatives:

Substituent Effects on the Pyridine Ring

- Higher molecular weight (due to iodine) compared to the 6-methylpyridine derivative, likely affecting solubility and reactivity .

Modifications on the Pyrrolidine Ring

tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate ():

- tert-Butyl 3-((tert-butyldimethylsilyloxy)methyl)pyrrolidine-1-carboxylate derivatives (): Siloxy groups enhance steric protection and alter lipophilicity. For example, 5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine has a molecular weight of 481.40 g/mol, significantly higher than non-silylated analogs .

Data Tables for Key Analogs

Critical Analysis of Structural and Functional Differences

Biological Activity

tert-Butyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate, with the CAS number 1352502-46-5 and a molecular formula of C15H22N2O2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 262.35 g/mol

- Structure : The compound features a pyrrolidine core substituted with a tert-butyl group and a 6-methylpyridine moiety, which may contribute to its biological activity.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives containing pyrrolidine structures have shown efficacy against various viruses, including influenza and coronaviruses.

| Compound | Activity | Reference |

|---|---|---|

| A-87380 | Neuraminidase inhibitor | |

| A-192558 | Antiviral against tobacco mosaic virus |

The antiviral mechanisms often involve inhibition of viral replication and interference with viral entry into host cells.

Anti-inflammatory Properties

In addition to antiviral activity, this compound has been studied for its anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

The biological activity of this compound may be attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for viral replication.

- Modulation of Immune Response : It could influence cytokine production and immune cell activity, thereby reducing inflammation.

Case Studies

A notable study highlighted the synthesis and evaluation of various pyrrolidine derivatives, including the target compound. These derivatives were tested for their ability to inhibit viral replication in vitro, showing promising results that warrant further investigation.

Study Highlights:

- Objective : To evaluate the antiviral efficacy of pyrrolidine derivatives.

- Methodology : High-throughput screening was employed to assess the activity against influenza virus.

- Results : Several derivatives exhibited IC50 values in the low micromolar range, indicating potent antiviral activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for tert-Butyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate, and how are intermediates monitored?

- Methodology :

- Step 1 : Activate the carboxylic acid precursor using isobutyl chloroformate and N,N-diisopropylethylamine (DIPEA) in CH2Cl2 at room temperature for 2 hours to form a mixed anhydride intermediate (monitored via LC-MS for consumption of starting material) .

- Step 2 : Introduce the 6-methylpyridin-2-yl moiety via nucleophilic substitution or coupling reactions. For example, use Pd catalysts (e.g., Pd(PPh3)4) under inert conditions for Suzuki-Miyaura coupling .

- Step 3 : Purify the product via flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) and confirm purity using TLC and HPLC. Yield optimization requires precise stoichiometry (e.g., 1:1.1 ratio of anhydride to amine) .

Q. How is tert-Butyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate characterized spectroscopically?

- Key Techniques :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks based on pyrrolidine ring protons (δ 1.4–3.5 ppm for CH2 and CH groups) and pyridine aromatic protons (δ 6.5–8.0 ppm). The tert-butyl group appears as a singlet at δ 1.4 ppm .

- HRMS : Confirm molecular ion [M+H]<sup>+</sup> with <5 ppm error. For example, a calculated m/z of 293.1864 (C16H25N2O2<sup>+</sup>) should match experimental data .

- IR : Identify carbonyl (C=O) stretches at ~1700 cm<sup>-1</sup> and pyridine C=N vibrations at ~1600 cm<sup>-1</sup> .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of chiral pyrrolidine derivatives like this compound?

- Chiral Control Strategies :

- Use enantiomerically pure starting materials (e.g., (S)-pyrrolidine precursors) or employ asymmetric catalysis (e.g., Jacobsen epoxidation for adjacent stereocenters) .

- Monitor optical rotation ([α]D<sup>25</sup>) and compare with literature values. For example, a reported [α]D<sup>25</sup> of −55.0 (c 0.20, CHCl3) indicates high enantiomeric excess .

- Resolve diastereomers via chiral HPLC (e.g., Chiralpak AD-H column) if racemization occurs during coupling steps .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Case Study : Discrepancies in <sup>13</sup>C NMR signals for pyrrolidine carbons may arise from conformational flexibility.

- Solution 1 : Perform variable-temperature NMR to observe coalescence of split peaks, confirming dynamic equilibrium .

- Solution 2 : Use 2D NMR (e.g., HSQC, HMBC) to correlate protons and carbons, ensuring correct assignment of pyridine vs. pyrrolidine signals .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Approach :

- Perform DFT calculations (e.g., Gaussian 16) to model transition states for reactions like hydrogenation or cross-coupling. Parameters include bond dissociation energies (BDEs) of the C–N bond (~85 kcal/mol) and frontier molecular orbitals (HOMO/LUMO gaps) .

- Compare computed IR/Raman spectra with experimental data to validate electronic structures .

Applications in Research

Q. What role does this compound play in medicinal chemistry scaffold design?

- Case Study : The pyrrolidine-pyridine hybrid serves as a rigid backbone for:

- Kinase inhibitors : The pyridine nitrogen coordinates with ATP-binding site residues (e.g., in JAK3 inhibitors) .

- Neuroprotective agents : Tert-butyl carbamate groups enhance blood-brain barrier permeability, as seen in FTY720 analogs .

- Methodology :

- Functionalize the pyrrolidine nitrogen via Boc deprotection (e.g., TFA/CH2Cl2) to introduce pharmacophores like sulfonamides or heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.